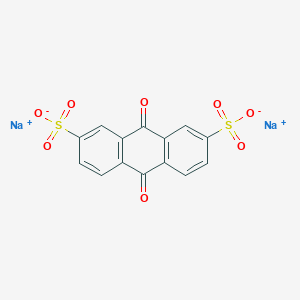

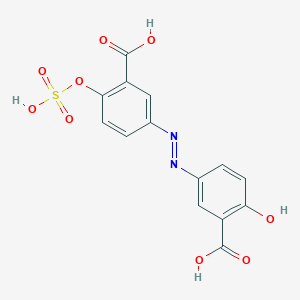

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of anthracene derivatives, including the disodium salt form, often involves reactions of alkali metal salts of anthracene with alkyl halides. Burgess, Cunliffe, and Richards (1974) explored the reactions of alkali metal salts of anthracene with alkyl halides, highlighting the formation of 9,10-dialkyl 9,10-dihydroanthracenes as principal products. These reactions demonstrate the versatility and complexity of synthesizing specific anthracene derivatives (Burgess, Cunliffe, & Richards, 1974).

Molecular Structure Analysis

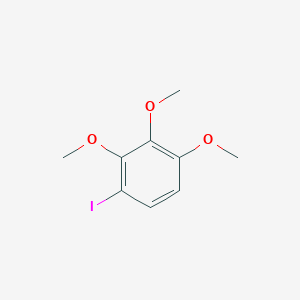

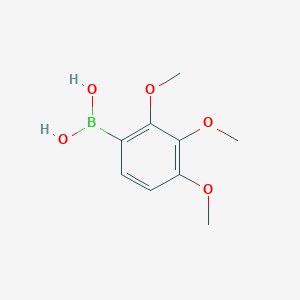

The molecular structure of 2,7-Anthracenedisulfonic acid derivatives, including the disodium salt, is characterized by its anthracene backbone and sulfonic acid groups. Studies by Nir, Shapiro, and Rabinovitz (1997) on the acidity and structure of dibasic carbon acids, such as anthracene derivatives, shed light on the geometry, charge distribution, and electronic structure, offering insights into the planarity and sp2 hybridization of the deprotonated carbon atoms (Nir, Shapiro, & Rabinovitz, 1997).

Chemical Reactions and Properties

Anthracene derivatives undergo a range of chemical reactions, including photocatalytic oxygenation and hydroxylation. Kotani, Ohkubo, and Fukuzumi (2004) discussed the photocatalytic oxygenation of anthracenes, highlighting the role of 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst. This study exemplifies the chemical reactivity of anthracene derivatives under specific conditions (Kotani, Ohkubo, & Fukuzumi, 2004).

Applications De Recherche Scientifique

Application 1: Aqueous Organic Redox Flow Batteries (AORFBs)

- Summary of the Application : This compound has potential as an aqueous organic redox flow battery (AORFB), where the 2,7-AQDS and potassium iodide are the negative and positive ends, respectively .

- Methods of Application : In AORFBs, energy is stored by means of the electrochemical potential of aqueous organic redox couples. This compound, being a redox-active species, can be used as the negative end in such a setup .

Application 2: Self-Cleaning Nanofiber Membranes

- Summary of the Application : This compound is used in self-cleaning nanofiber membranes .

- Methods of Application : While the exact method of application is not specified, it is likely that this compound is incorporated into the nanofiber membrane material during the fabrication process .

Application 3: Redox Indicator

- Summary of the Application : This compound can be used as a redox indicator to enhance the sensitivity and selectivity of DNA biosensors .

- Methods of Application : The compound is incorporated into the DNA biosensor, likely during the fabrication process .

Application 4: Dopant in Polypyrrole Films

- Summary of the Application : This compound has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization .

- Methods of Application : The compound is incorporated into the polypyrrole films during the electrochemical polymerization process .

Application 5: Charge-Transfer Complexes

- Summary of the Application : This compound can form charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate .

- Methods of Application : The compound is likely mixed with 9,10-dimethoxyanthracene-2-sulfonate in a suitable solvent, and the resulting solution is studied for its charge-transfer properties .

Application 6: Preparation of Polypyrrole Films

Orientations Futures

Propriétés

IUPAC Name |

disodium;9,10-dioxoanthracene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCLXYAAXMCWLG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061215 | |

| Record name | Disodium anthraquinone-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

CAS RN |

853-67-8 | |

| Record name | Sodium anthraquinone-2,7-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium anthraquinone-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)

![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)